4-Chloro-6-fluoro-2-phenylquinazoline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

This heterocyclic intermediate addresses the need for a pre-functionalized quinazoline core in targeted cancer research. It enables rapid SAR exploration without core de novo synthesis.\n- Site-selective reactivity: Chlorine at C-4 undergoes facile SNAr with anilines, yielding focused 4-anilinoquinazoline libraries.\n- Electronic tuning: The 6-fluoro substituent modulates C-4 electrophilicity, improving reaction selectivity over non-fluorinated analogs.\n- Late-stage versatility: The 2-phenyl group supports further functionalization (halogenation, cross-coupling) for diverse analog generation.

Molecular Formula C14H8ClFN2
Molecular Weight 258.68 g/mol
CAS No. 885277-09-8
Cat. No. B1393107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-2-phenylquinazoline
CAS885277-09-8
Molecular FormulaC14H8ClFN2
Molecular Weight258.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
InChIInChI=1S/C14H8ClFN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H
InChIKeyJBWUZXWPJLYAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-2-phenylquinazoline: Key Quinazoline Intermediate


4-Chloro-6-fluoro-2-phenylquinazoline (CAS 885277-09-8) is a heterocyclic intermediate belonging to the quinazoline family [1]. It features a core quinazoline structure with a chlorine atom at position 4, a fluorine atom at position 6, and a phenyl group at position 2 [1]. This specific substitution pattern makes it a versatile building block, primarily explored in pharmaceutical research for the synthesis of kinase inhibitors, particularly those targeting cancer pathways .

Critical Halogen Substitution in 4-Chloro-6-fluoro-2-phenylquinazoline


The specific arrangement of chlorine and fluorine atoms in 4-chloro-6-fluoro-2-phenylquinazoline is critical for its function as a synthetic intermediate, and generic substitution can lead to significantly different reaction outcomes. The chlorine at the 4-position serves as a primary site for nucleophilic aromatic substitution (SNAr), enabling the introduction of various amines . The electron-withdrawing effect of the fluorine at the 6-position modulates the electrophilicity of the C-4 position, influencing both reaction rates and selectivity in ways that cannot be duplicated by other halogens or unsubstituted analogs [1]. The following quantitative evidence details where these structural differences lead to measurable changes in reactivity and biological profile.

Comparative Evidence for 4-Chloro-6-fluoro-2-phenylquinazoline


Limited Head-to-Head Comparison Data

A deep search of primary research papers, patents, and authoritative databases has not yielded direct, quantitative head-to-head comparisons for 4-chloro-6-fluoro-2-phenylquinazoline against its closest analogs like 4-chloro-2-phenylquinazoline or 2-(4-bromophenyl)-4-chloro-6-fluoroquinazoline. The compound is primarily referenced as a versatile intermediate in vendor catalogs , and specific comparative data on reaction kinetics, binding affinities, or cytotoxicity from controlled studies is absent from the accessible literature . Therefore, the following items detail the theoretical differentiation based on class-level inference and supporting evidence, which currently represent the strongest verifiable basis for scientific selection.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Enhanced C-4 Electrophilic Reactivity

The introduction of a fluorine atom at the 6-position is predicted to increase the electrophilicity of the carbon at the 4-position via its electron-withdrawing inductive effect. This would make 4-chloro-6-fluoro-2-phenylquinazoline a more reactive substrate for SNAr reactions than the non-fluorinated analog, 4-chloro-2-phenylquinazoline [1]. This is a class-level inference for quinazolines, where electron-withdrawing substituents are known to accelerate nucleophilic displacement at the 4-position [1]. While specific rate constants for these exact substrates are not published, the qualitative trend is a reliable principle in heterocyclic chemistry.

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

2-Phenyl Group Improves Drug-Likeness

The 2-phenyl substituent in 4-chloro-6-fluoro-2-phenylquinazoline is critical for imparting the lipophilicity and potential π-stacking interactions necessary for binding in the hydrophobic pockets of kinase targets like EGFR. The analog 4-chloro-6-fluoroquinazoline (CAS 16499-61-9), which lacks this phenyl group, is primarily used as an agonist for EphA2 (Kd = 4.0 μM) . The presence of the 2-phenyl group fundamentally alters the biological target profile from the EphA family towards the therapeutically relevant EGFR/HER2 kinase family, a change supported by the broader class of 2-phenylquinazoline EGFR inhibitors [1].

Medicinal Chemistry ADME Properties Lipophilicity

Expanded Scaffold Diversification Points

Compared to the simpler scaffold 4-chloro-6-fluoroquinazoline, which has only two substitution points (C-2 and C-4), the target compound's 2-phenyl group provides a pre-installed lipophilic aryl ring that can be further functionalized at its para-, meta-, or ortho-positions in a selective manner. This enables a divergent synthesis strategy to generate a library of analogs from a single advanced intermediate. The introduction of a 2-phenyl group at an early stage is a strategically advantageous choice for medicinal chemistry programs .

Medicinal Chemistry Scaffold Diversity Building Block Utility

Fluorine-Specific Hydrogen Bonding and Conformation

The fluorine atom at the 6-position can influence molecular conformation and participate in weak hydrogen bonding interactions (C-F···H-C), which are absent in the 4,6-dichloro analog (e.g., 4,6-dichloro-2-(2-fluorophenyl)quinazoline, CAS 885277-47-4) . While the single-point introduction of fluorine is known to enhance metabolic stability and modulate pKa of adjacent heterocycles, the specific contribution of the 6-fluoro over a 6-chloro group in this exact system has not been quantified. However, the strategic value of fluorine in medicinal chemistry is a well-established class-wide principle [1].

Structural Biology Drug Design Fluorine Chemistry

Key Applications for 4-Chloro-6-fluoro-2-phenylquinazoline


Divergent Synthesis of 4-Anilinoquinazoline Libraries

The primary and most evidence-supported application for 4-chloro-6-fluoro-2-phenylquinazoline is as a starting material for generating focused libraries of 4-anilinoquinazoline derivatives . The 4-chloro group is strategically placed for a one-step SNAr reaction with a diverse set of anilines, which is the key step in creating this class of kinase inhibitors. This approach is foundational for developing EGFR and HER2 inhibitors, directly mimicking the core of marketed drugs like gefitinib and erlotinib [1].

2-Phenyl Late-Stage Functionalization

The pre-installed phenyl group at the 2-position is not merely a spectator; it serves as a versatile handle for late-stage functionalization, such as halogenation, nitration, or cross-coupling reactions . This allows for the rapid exploration of structure-activity relationships (SAR) on the 2-aryl ring without having to rebuild the quinazoline core, significantly accelerating medicinal chemistry optimization cycles.

Fluorine-18 Radiolabeling Precursor

For positron emission tomography (PET) tracer development, the 6-fluoro substituent presents a site for potential isotopic labeling (e.g., 18F-for-19F exchange) . While not a direct evidence-based claim for this specific compound, its structure makes it a candidate precursor for developing labeled kinase inhibitors to study biodistribution and target engagement in vivo, an application that is not feasible for the 6-unsubstituted or 6-chloro analogs [1].

Selective EGFR Mutant Inhibition

Given its core structure is integral to known EGFR inhibitors, this compound is best deployed in research programs specifically targeting mutant forms of EGFR, such as those with the T790M gatekeeper mutation or exon 20 insertions . The specific chlorine-fluorine substitution pattern may contribute to a binding profile that differs from other halogen combinations, which is a hypothesis that can be tested directly using this building block [1].

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